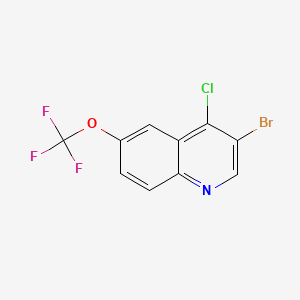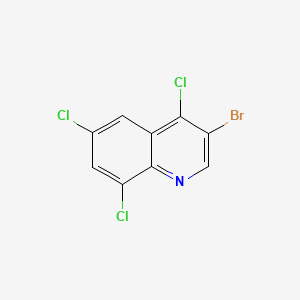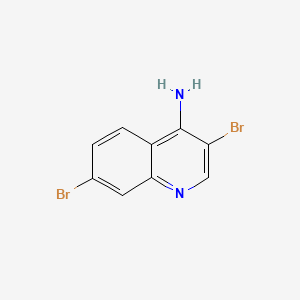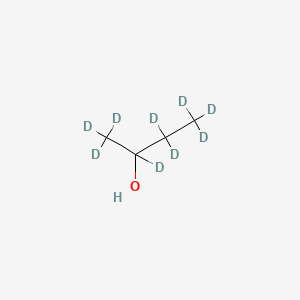
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline, also known as BCQTFMQ, is a synthetic organic compound that has been studied for its potential medicinal applications. It is a member of the quinoline family and is composed of a bromine, chlorine, and trifluoromethoxy group attached to a quinoline core. BCQTFMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Pharmaceutical Research
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline: is a valuable intermediate in pharmaceutical research. Its unique structure allows for the synthesis of various quinoline derivatives, which are crucial in the development of new therapeutic agents. The trifluoromethoxy group, in particular, is known for increasing the metabolic stability of pharmaceuticals .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in constructing complex molecules with potential biological activity. Its reactivity due to the presence of halogens (bromine and chlorine) makes it a versatile precursor for cross-coupling reactions .
Material Science
In material science, 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline can be used to develop novel organic compounds with specific optical properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .
Agrochemical Development
The compound’s structural framework is beneficial in the design of new agrochemicals. Its halogenated quinoline core is often explored for the development of pesticides and herbicides with improved efficacy and reduced environmental impact .
Fluorinated Compound Research
Fluorinated compounds have unique properties that make them desirable in various fields, including aerospace and automotive industries. The trifluoromethoxy group in 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is particularly interesting for researchers looking to exploit these properties .
Catalysis
This compound can act as a ligand in catalytic systems due to its ability to coordinate with metals. This application is crucial in developing new catalytic processes that are more efficient and environmentally friendly .
Biochemical Studies
Researchers utilize 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline in biochemical studies to investigate the biological activity of quinoline derivatives. It can be used to synthesize compounds that interact with various biological targets, aiding in the understanding of disease mechanisms .
Environmental Science
In environmental science, the study of halogenated and fluorinated quinolines like 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline helps in assessing the impact of such compounds on ecosystems. It aids in the development of strategies for pollution control and remediation .
Each of these applications demonstrates the versatility and importance of 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline in scientific research. Its role as an intermediate in various chemical reactions makes it a compound of significant interest across multiple disciplines. The information provided is based on the compound’s known properties and potential uses in scientific research as of my last update in 2021, supplemented by recent search results .
properties
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKHWXZGWJQUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671186 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204811-48-2 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)


![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)







